7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
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Overview
Description
7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-a]carbazole structure, followed by the introduction of the quinazoline and phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of double bonds or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials with unique electronic or optical properties.
Biology: Its structural complexity makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Medicine: The compound’s potential bioactivity could be explored for the development of new drugs, particularly in areas such as cancer therapy or antimicrobial treatments.
Industry: In materials science, this compound could be used to create advanced polymers, organic semiconductors, or other high-performance materials.
Mechanism of Action
The mechanism of action of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-[4-(2-methylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
- 7-[4-[4-(3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
- 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]indole
Uniqueness
The uniqueness of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole lies in its specific combination of aromatic and heterocyclic structures, which confer distinct electronic, optical, and chemical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Biological Activity
The compound 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole is a complex organic molecule with potential biological activity. Its intricate structure suggests a possibility for significant interactions with biological systems, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Pyrrolo[3,2-a]carbazole : A core structure known for its diverse biological activities.
- Dihydroquinazoline moiety : Implicated in various pharmacological properties.
- Phenyl groups : Contribute to the lipophilicity and potential binding interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathway includes:
- Formation of the quinazoline derivative through cyclization reactions.
- Coupling reactions to attach the diphenyl and pyrrolo groups.
- Purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the same structural family. For instance, derivatives with quinazoline and pyrrolo structures have shown promising antiproliferative activities against various cancer cell lines.
The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : By interfering with the replication process in cancer cells.
- Induction of oxidative stress : Leading to increased apoptosis in malignant cells.
- Modulation of protein expression : Particularly those involved in cell cycle regulation and apoptosis.
Case Studies
- In vitro Studies : In a recent study, a series of related compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 0.33 to 7.10 µM across different cell lines, suggesting a structure-activity relationship that favors specific substitutions on the quinazoline ring for enhanced activity .
- In vivo Studies : Preliminary animal studies have shown that derivatives similar to our target compound can significantly reduce tumor growth in xenograft models when administered at specific dosages, indicating potential for therapeutic applications.
Properties
Molecular Formula |
C50H38N4 |
---|---|
Molecular Weight |
694.9 g/mol |
IUPAC Name |
7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole |
InChI |
InChI=1S/C50H38N4/c1-3-13-34-14-12-20-40(33(34)2)35-22-24-36(25-23-35)48-42-19-10-11-21-45(42)51-50(52-48)37-26-28-47-44(32-37)41-27-29-46-43(30-31-53(46)38-15-6-4-7-16-38)49(41)54(47)39-17-8-5-9-18-39/h3-32,48H,1-2H3,(H,51,52) |
InChI Key |
YBPLDYZTLFAAET-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=CC=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4N=C(N3)C5=CC6=C(C=C5)N(C7=C6C=CC8=C7C=CN8C9=CC=CC=C9)C1=CC=CC=C1)C |
Origin of Product |
United States |
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